The Tri-Pronged Attack of Adrixetinib TFA: A Technical Guide to its Mechanism of Action
The Tri-Pronged Attack of Adrixetinib TFA: A Technical Guide to its Mechanism of Action
For Immediate Release
Adrixetinib TFA (Q702) is an orally available, selective small molecule inhibitor that demonstrates potent anti-tumor activity by simultaneously targeting three critical receptor tyrosine kinases (RTKs): Axl, Mer, and CSF1R. This unique tri-specific targeting approach allows Adrixetinib to disrupt key oncogenic signaling pathways, remodel the tumor microenvironment (TME), and overcome drug resistance. This in-depth guide provides a technical overview of the mechanism of action of Adrixetinib TFA for researchers, scientists, and drug development professionals.
Core Mechanism: Inhibition of Axl, Mer, and CSF1R
Adrixetinib TFA exerts its therapeutic effects through the competitive inhibition of the ATP-binding sites of Axl, Mer, and CSF1R, leading to the blockade of their downstream signaling cascades. The inhibitory activity of Adrixetinib has been quantified in kinase-domain binding-based assays, revealing high potency against its intended targets.[1]
| Target Kinase | IC50 (nM)[1] |
| Axl | 0.3 |
| Mer | 0.8 |
| CSF1R | 8.7 |
Impact on Downstream Signaling Pathways
The inhibition of Axl, Mer, and CSF1R by Adrixetinib disrupts multiple pro-tumorigenic signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.
Axl Signaling Pathway: The binding of the ligand Gas6 to Axl typically triggers receptor dimerization and autophosphorylation, leading to the activation of several downstream pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways.[2] These pathways are central to promoting cell survival, proliferation, and resistance to apoptosis. Adrixetinib blocks the initiation of this signaling cascade at its source.
Mer Signaling Pathway: Mer, another member of the TAM (Tyro3, Axl, Mer) family of RTKs, is activated by its ligands Gas6 and Protein S. This activation leads to the recruitment of adaptor proteins and the subsequent activation of downstream signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB, which are involved in cell survival, proliferation, and migration.[3][4] Adrixetinib's inhibition of Mer kinase activity effectively shuts down these pro-survival signals.
CSF1R Signaling Pathway: The binding of its ligands, CSF1 and IL-34, to CSF1R induces receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are vital for the differentiation, proliferation, and survival of myeloid lineage cells, particularly macrophages.[5][6][7] By inhibiting CSF1R, Adrixetinib disrupts the signaling necessary for the survival and function of tumor-associated macrophages (TAMs).
Remodeling the Tumor Microenvironment
A key aspect of Adrixetinib's mechanism of action is its ability to modulate the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. This is primarily achieved by targeting the myeloid cell populations within the TME.
Preclinical studies in syngeneic mouse models have demonstrated that Adrixetinib treatment leads to:
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A shift in macrophage polarization: Adrixetinib promotes the repolarization of immunosuppressive M2 macrophages to an anti-tumor M1 phenotype.
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A decrease in immunosuppressive cells: Treatment with Adrixetinib reduces the populations of M2 macrophages and myeloid-derived suppressor cells (MDSCs) within the tumor.
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An increase in cytotoxic T cells: By reducing the immunosuppressive environment, Adrixetinib facilitates the infiltration and activation of cytotoxic CD8+ T cells.
These changes in the TME are believed to contribute significantly to the anti-tumor efficacy of Adrixetinib and may enhance the effectiveness of immune checkpoint inhibitors.[1][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of Adrixetinib are outlined below.
Kinase Inhibition Assay
The inhibitory activity of Adrixetinib against Axl, Mer, and CSF1R was determined using a kinase-domain binding-based assay. The specific protocol involved assessing the ability of Adrixetinib to displace a fluorescent tracer from the ATP-binding pocket of the purified kinase domains of Axl, Mer, and CSF1R. The IC50 values were calculated from the resulting dose-response curves.[1]
Cell-Based Phosphorylation Assays
The effect of Adrixetinib on the phosphorylation of its target kinases in a cellular context was evaluated using Western blotting.
Cell Lines:
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H1299 (non-small cell lung cancer)
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A549 (non-small cell lung cancer)
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THP-1 (human monocytic cell line)
Methodology:
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Cells were cultured to 70-80% confluency.
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Cells were treated with varying concentrations of Adrixetinib for a specified period.
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Following treatment, cells were lysed, and protein concentrations were determined.
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Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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Membranes were blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of Axl, Mer, and CSF1R.
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After washing, membranes were incubated with HRP-conjugated secondary antibodies.
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Protein bands were visualized using a chemiluminescence detection system.
In Vivo Syngeneic Mouse Models
The anti-tumor efficacy and effects on the tumor microenvironment of Adrixetinib were assessed in syngeneic mouse models.
Animal Models:
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C57BL/6 mice were used for the MC38 (colon adenocarcinoma) and B16F10-OVA (melanoma) models.
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BALB/c mice were used for the CT26 (colon carcinoma) and RENCA (renal cell carcinoma) models.
Experimental Workflow:
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Tumor cells were subcutaneously injected into the flank of the mice.
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Once tumors reached a palpable size, mice were randomized into treatment and control groups.
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Adrixetinib was administered orally at specified doses and schedules.
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Tumor volume was measured regularly throughout the study.
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At the end of the study, tumors were excised for analysis of the immune cell populations by flow cytometry.
Flow Cytometry Analysis of the Tumor Microenvironment
Methodology:
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Excised tumors were mechanically and enzymatically dissociated to obtain single-cell suspensions.
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Cells were stained with a cocktail of fluorescently labeled antibodies to identify different immune cell populations, including:
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Macrophages (F4/80+, CD11b+)
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M1 Macrophages (CD86+, MHCII+)
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M2 Macrophages (CD206+, CD163+)
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CD8+ T cells (CD3+, CD8+)
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Myeloid-Derived Suppressor Cells (CD11b+, Gr-1+)
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Stained cells were analyzed using a flow cytometer.
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The percentage of each immune cell population within the total live cell gate was determined.
Visualizations
Signaling Pathways
Caption: Adrixetinib inhibits Axl, Mer, and CSF1R signaling.
Experimental Workflow
Caption: Workflow for in vivo studies of Adrixetinib.
References
- 1. Analyzing the Tumor Microenvironment by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western Blot Protocols | Antibodies.com [antibodies.com]
- 5. scite.ai [scite.ai]
- 6. Graphical Abstract [frontiersin.org]
- 7. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 8. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
